1-(Cyclopropylmethyl)-4-(2-(pyridin-3-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(Cyclopropylmethyl)-4-(2-(pyridin-3-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a unique combination of a cyclopropylmethyl group, a pyridinyl-pyrimidinyl moiety, and a pyrrole carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-(2-(pyridin-3-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrole core, followed by the introduction of the pyridinyl-pyrimidinyl group and the cyclopropylmethyl group. Key steps may include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Pyridinyl-Pyrimidinyl Group: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the pyridinyl-pyrimidinyl moiety to the pyrrole core.
Cyclopropylmethyl Group Addition: This can be introduced via a nucleophilic substitution reaction, where a cyclopropylmethyl halide reacts with the intermediate compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-4-(2-(pyridin-3-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole or pyridinyl-pyrimidinyl moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(2-(pyridin-3-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is not fully elucidated but may involve:
Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-4-(2-(pyridin-2-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
- 1-(Cyclopropylmethyl)-4-(2-(pyridin-4-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
Uniqueness: 1-(Cyclopropylmethyl)-4-(2-(pyridin-3-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of the pyridinyl group at the 3-position of the pyrimidinyl ring, which may confer distinct biological activities compared to its isomers.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-(2-pyridin-3-ylpyrimidin-5-yl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(24)16-6-14(11-22(16)10-12-3-4-12)15-8-20-17(21-9-15)13-2-1-5-19-7-13/h1-2,5-9,11-12H,3-4,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRMBLVIOBDXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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